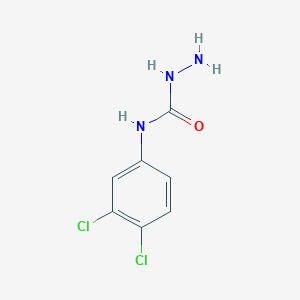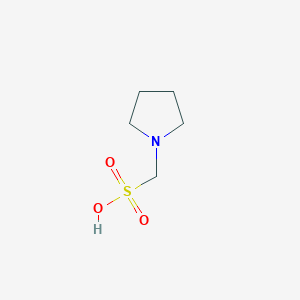
Pyrrolidin-1-ylmethanesulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-1-ylmethanesulfonic acid is a compound that features a pyrrolidine ring attached to a methanesulfonic acid group. This compound is part of the broader class of sulfonic acids, which are known for their strong acidic properties and their ability to act as catalysts in various chemical reactions. The presence of the pyrrolidine ring adds unique structural and chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-ylmethanesulfonic acid typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidin-1-ylmethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfinic acids.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfinic acids
Substitution: Substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-1-ylmethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and alkylation.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of pyrrolidin-1-ylmethanesulfonic acid involves its ability to donate protons due to the presence of the sulfonic acid group. This property makes it an effective catalyst in various chemical reactions. The pyrrolidine ring can interact with molecular targets through hydrogen bonding and hydrophobic interactions, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple cyclic secondary amine with similar structural features but lacking the sulfonic acid group.
Methanesulfonic Acid: A strong acid with similar acidic properties but lacking the pyrrolidine ring.
Pyrrolidin-2-one: A lactam with a similar ring structure but different functional groups.
Uniqueness: Pyrrolidin-1-ylmethanesulfonic acid is unique due to the combination of the pyrrolidine ring and the sulfonic acid group. This combination imparts both basic and acidic properties to the compound, making it versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
776265-88-4 |
|---|---|
Molekularformel |
C5H11NO3S |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
pyrrolidin-1-ylmethanesulfonic acid |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-6-3-1-2-4-6/h1-5H2,(H,7,8,9) |
InChI-Schlüssel |
WEWYBOJOBPEIAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
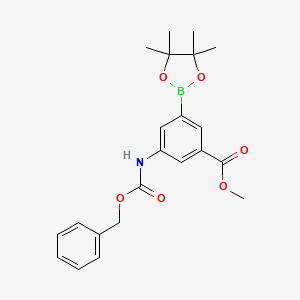
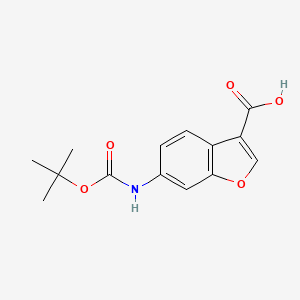
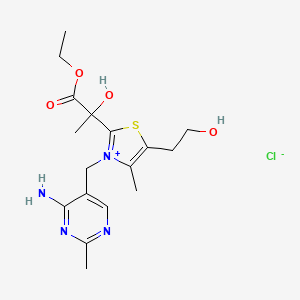
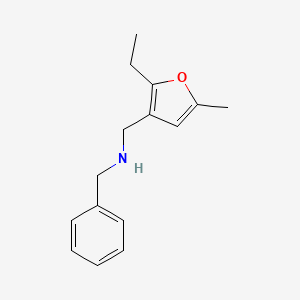

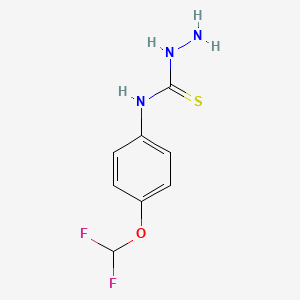
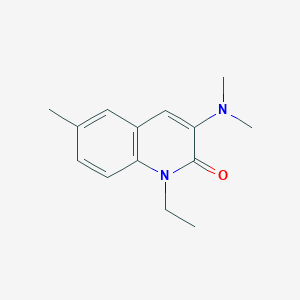

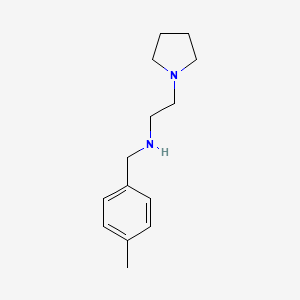
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
